molecular formula C5HF3N2S B11797769 2-(Trifluoromethyl)thiazole-4-carbonitrile

2-(Trifluoromethyl)thiazole-4-carbonitrile

Cat. No.: B11797769
M. Wt: 178.14 g/mol
InChI Key: FALXVLILVUJILE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiazole-4-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-(Trifluoromethyl)thiazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The thiazole ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-(Trifluoromethyl)thiazole: Lacks the cyano group, which may affect its reactivity and biological activity.

    4-Cyano-2-methylthiazole: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.

    2-(Trifluoromethyl)benzothiazole: A benzothiazole derivative with similar applications but different structural features.

Uniqueness: 2-(Trifluoromethyl)thiazole-4-carbonitrile is unique due to the presence of both the trifluoromethyl and cyano groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for therapeutic applications .

Properties

Molecular Formula

C5HF3N2S

Molecular Weight

178.14 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C5HF3N2S/c6-5(7,8)4-10-3(1-9)2-11-4/h2H

InChI Key

FALXVLILVUJILE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C#N

Origin of Product

United States

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